ethyl 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
CAS No.: 852180-99-5
Cat. No.: VC2287196
Molecular Formula: C13H14BrN3O2
Molecular Weight: 324.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852180-99-5 |
|---|---|
| Molecular Formula | C13H14BrN3O2 |
| Molecular Weight | 324.17 g/mol |
| IUPAC Name | ethyl 1-[(4-bromophenyl)methyl]-5-methyltriazole-4-carboxylate |
| Standard InChI | InChI=1S/C13H14BrN3O2/c1-3-19-13(18)12-9(2)17(16-15-12)8-10-4-6-11(14)7-5-10/h4-7H,3,8H2,1-2H3 |
| Standard InChI Key | CEPAQZSYTYLMDO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N(N=N1)CC2=CC=C(C=C2)Br)C |
| Canonical SMILES | CCOC(=O)C1=C(N(N=N1)CC2=CC=C(C=C2)Br)C |
Introduction
Ethyl 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound belonging to the triazole family. It is characterized by its molecular formula C₁₃H₁₄BrN₃O₂ and molecular weight of 324.18 g/mol . This compound is of interest in various fields, including proteomics research, due to its unique structural features and potential applications.
Synthesis Methods
The synthesis of ethyl 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multi-step reactions, including the formation of the triazole ring through azide-alkyne cycloaddition reactions. This process often requires catalysts like copper(I) salts and can be performed in solvents such as acetonitrile or dichloromethane.
Synthetic Route Example:
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Azide-Alkyne Cycloaddition: The reaction between an azide and an alkyne in the presence of a copper(I) catalyst forms the triazole ring.
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Bromobenzyl Group Introduction: The 4-bromobenzyl group is introduced through nucleophilic substitution or other suitable methods.
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Esterification: The carboxylic acid group is esterified with ethanol to form the ethyl ester.
Biological Activities:
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Antimicrobial Activity: Triazole compounds often exhibit antimicrobial properties, which could be explored in this compound.
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Anticancer Potential: The structural features of this compound might allow it to interact with biological targets relevant to cancer therapy.
Safety and Handling
Given its chemical structure, ethyl 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate should be handled with caution. It is essential to follow standard laboratory safety protocols, including the use of protective equipment and proper ventilation.
| Hazard Information | Description |
|---|---|
| Signal Word | Warning |
| Hazard Statements | Not specified in available sources |
| Precautionary Statements | Not specified in available sources |
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